molecular formula C27H42O B1233419 (1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol CAS No. 63819-59-0

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

Cat. No.: B1233419
CAS No.: 63819-59-0
M. Wt: 382.6 g/mol
InChI Key: DCROKXXPZPPINM-YHJXBONMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol is a derivative of vitamin D3, which is a fat-soluble secosteroid responsible for enhancing the intestinal absorption of calcium, magnesium, and phosphate. This compound is a metabolite of vitamin D3 and plays a crucial role in various physiological processes, including bone health and calcium homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol typically involves the photolysis of 24-dehydroprovitamin D3. This process is carried out by exposing the compound to ultraviolet radiation, which induces the conversion to this compound . The reaction conditions often include controlled temperature and light exposure to ensure the desired transformation.

Industrial Production Methods: Industrial production of this compound may involve the use of advanced photochemical reactors that allow for precise control over the reaction conditions. These reactors ensure consistent production quality and yield by maintaining optimal light intensity and temperature throughout the process .

Chemical Reactions Analysis

Types of Reactions: (1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

Scientific Research Applications

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol involves its conversion to the hormonally active form, 1,25-dihydroxyvitamin D3, through hydroxylation reactions in the liver and kidneys. This active form binds to the vitamin D receptor (VDR), which then interacts with the retinoid X receptor (RXR) to regulate gene expression. This regulation affects various physiological processes, including calcium absorption, bone mineralization, and immune function .

Comparison with Similar Compounds

    Vitamin D2 (Ergocalciferol): Derived from plant sources and has a similar function to vitamin D3 but differs in its side chain structure.

    1α,25-Dihydroxyvitamin D3: The most active form of vitamin D3, crucial for calcium homeostasis and bone health.

    24R,25-Dihydroxyvitamin D3: Another metabolite of vitamin D3, involved in bone growth and repair .

Uniqueness: (1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol is unique due to its specific role in the metabolic pathway of vitamin D3. It serves as an intermediate in the synthesis of active vitamin D3 analogs and has distinct physiological effects compared to other vitamin D metabolites .

Properties

CAS No.

63819-59-0

Molecular Formula

C27H42O

Molecular Weight

382.6 g/mol

IUPAC Name

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C27H42O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h8,12-13,21,24-26,28H,3,6-7,9-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24-,25-,26+,27-/m1/s1

InChI Key

DCROKXXPZPPINM-YHJXBONMSA-N

SMILES

CC(CCC=C(C)C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Synonyms

24-dehydrocholecalciferol
24-dehydrovitamin D3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.